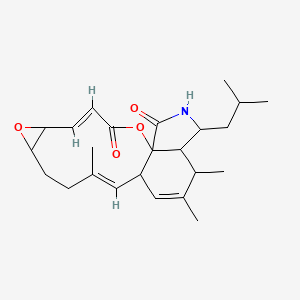

Aspochalasin F

Description

Properties

Molecular Formula |

C24H33NO4 |

|---|---|

Molecular Weight |

399.5 g/mol |

IUPAC Name |

(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione |

InChI |

InChI=1S/C24H33NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19-20(28-19)8-9-21(26)29-24(17,22)23(27)25-18/h8-9,11-13,16-20,22H,6-7,10H2,1-5H3,(H,25,27)/b9-8+,14-11+ |

InChI Key |

VJOXDHDYUAEUMO-HUKVCQRGSA-N |

Isomeric SMILES |

CC1C2C(NC(=O)C23C(/C=C(/CCC4C(O4)/C=C/C(=O)O3)\C)C=C1C)CC(C)C |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CCC4C(O4)C=CC(=O)O3)C)C=C1C)CC(C)C |

Synonyms |

10-isopropyl-14-methyl-22-oxa-17-epoxy(12)cytochalasa-6,13,19-triene-1,21-dione aspochalasin F |

Origin of Product |

United States |

Biological Origins and Isolation Methodologies

Fungal Species as Primary Producers of Aspochalasin F and Analogs

A significant number of aspochalasin compounds have been isolated from various fungal species. While the genus Aspergillus is the most prolific producer, other fungal genera have also been identified as sources of these bioactive metabolites. iomcworld.com

The majority of aspochalasins are produced by species within the genus Aspergillus. iomcworld.com These filamentous fungi are considered one of the most abundant sources of bioactive secondary metabolites. nih.gov Specific species and strains of Aspergillus have been identified as producers of aspochalasins from diverse environments, including terrestrial, marine, and as endophytes within other organisms. iomcworld.comnih.govresearchgate.net

Identified Aspergillus producers include:

Aspergillus flavipes : This species has been a source for various aspochalasins, including new cytotoxic cytochalasans and the novel compound Aspochalasin L. iomcworld.combohrium.com One study utilized the OSMAC (One Strain, Many Compounds) method on Aspergillus flavipes PJ03-11 to yield cytotoxic cytochalasans. iomcworld.com

Aspergillus niveus : An endosymbiotic fungus, Aspergillus niveus LU 9575, isolated from the gut of a woodlouse, was found to produce aspochalamins and a new member of the aspochalasin family, aspochalasin Z. researchgate.netnih.gov

Aspergillus templicola : An endophytic fungus, Aspergillus templicola LHWf045, yielded three new aspochalasins, templichalasins A–C, along with six known analogs. cjnmcpu.com

Aspergillus sp. : Numerous unidentified Aspergillus species have been isolated from unique ecological niches and found to produce novel aspochalasins. Examples include a strain from the gut of a marine isopod (Ligia oceanica), a Hawaiian plant-associated endophytic fungus (strain FT1307), and a marine-derived fungus (strain SCSIO41032). nih.govmdpi.comnih.govtandfonline.com

| Aspergillus Species/Strain | Source/Environment | Notable Aspochalasins Produced |

|---|---|---|

| Aspergillus flavipes | Soil | Aspochalasin L, other cytotoxic aspochalasins |

| Aspergillus niveus LU 9575 | Endosymbiont from woodlouse gut | Aspochalasin Z, Aspochalamins A-D |

| Aspergillus templicola LHWf045 | Endophytic | Templichalasins A-C |

| Aspergillus sp. Z-4 | Marine (gut of isopod Ligia oceanica) | 20-β-methylthio-aspochalsin Q, Aspochalasin W, Tricocharin A |

| Aspergillus sp. FT1307 | Endophytic (from Heliotropium sp.) | Aspochalasin H1 |

| Aspergillus sp. SCSIO41032 | Marine-derived | Antitumor aspochalasins |

While Aspergillus is the primary source, several other fungal genera have been reported to produce aspochalasins. iomcworld.com This indicates a wider distribution of the biosynthetic pathways for these compounds among fungi.

Fungal genera other than Aspergillus known to produce aspochalasins include:

Phoma iomcworld.com

Periconia iomcworld.com

Spicaria (e.g., Spicaria elegans) iomcworld.comresearchgate.net

Trichoderma iomcworld.com

Westerdykella iomcworld.com

Penicillium nih.gov

Marine and marine-derived fungi have emerged as a significant source of novel aspochalasins. mdpi.comnih.gov These fungi, isolated from various marine habitats such as sediments, sponges, algae, and the gut of marine animals, produce metabolites with unique chemical structures. mdpi.comnih.gov For instance, two novel aspochalasins with unusual methylthiol groups were isolated from the culture broth of an Aspergillus sp. found in the gut of the marine isopod Ligia oceanica. mdpi.comfao.org Another marine-derived fungus, Spicaria elegans, has been shown to produce spicochalasin A and other new aspochalasins. iomcworld.comresearchgate.net The investigation of fungi from marine environments, including deep-sea sources, continues to yield new aspochalasin derivatives. tandfonline.com

Fermentation and Cultivation Strategies for Aspochalasin Production

The production of aspochalasins is achieved through the fermentation of the producing fungal strains in specific culture media. The composition of the medium and the cultivation conditions are critical factors that can influence the yield and variety of metabolites produced.

Fermentation for aspochalasin production typically involves a seed culture phase followed by a larger-scale fermentation. For example, the production of aspochalasin L from Aspergillus flavipes involved a seed culture grown statically for three days, which was then used to inoculate a larger fermentation medium for static incubation at 25°C for eight days. bohrium.com Similarly, the endophytic fungus Aspergillus niveus LU 9575 was cultivated in penicillin flasks containing a medium with starch, glucose, corn steep powder, peptone, and yeast extract for 24 days at 27°C. researchgate.net

The liquid broth used for the Hawaiian endophytic Aspergillus sp. FT1307 consisted of mannitol, sucrose, monosodium glutamate, KH₂PO₄, MgSO₄·7H₂O, and yeast extract, with the fermentation carried out under static conditions for 28 days at 24°C. nih.gov

Researchers also employ strategies like the OSMAC (One Strain, Many Compounds) approach, where variations in culture conditions, such as different nitrogen sources, are used to induce the production of novel or different metabolites from a single fungal strain. researchgate.net This method was successfully used with the marine-derived fungus Spicaria elegans. researchgate.net

| Fungal Strain | Key Media Components | Cultivation Conditions |

|---|---|---|

| Aspergillus flavipes | Specific seed and fermentation media | Static, 25°C, 8 days |

| Aspergillus niveus LU 9575 | Starch, glucose, corn steep powder, peptone, yeast extract | Static, 27°C, 24 days |

| Aspergillus sp. FT1307 | Mannitol, sucrose, monosodium glutamate, yeast extract | Static, 24°C, 28 days |

Isolation and Purification Techniques Employed in Aspochalasin Research

Following fermentation, the target aspochalasin compounds must be extracted from the culture broth and/or the fungal mycelium and then purified. This process typically involves a series of extraction and chromatographic steps. nih.govresearchgate.net The initial step is often a solvent extraction of the fermentation culture. The resulting crude extract is then subjected to various purification techniques. nih.gov

Chromatography is a fundamental technique for the separation, identification, and purification of components from a mixture. journalagent.comnih.gov It relies on the differential distribution of compounds between a stationary phase (a solid or a liquid on a solid support) and a mobile phase (a liquid or gas). journalagent.comnih.gov Various chromatographic methods are employed in aspochalasin research, with column chromatography being one of the most common methods for purification. journalagent.combioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is extensively used for the fine purification of aspochalasins. nih.govmdpi.com In this technique, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

Crystallization Approaches for Structural Confirmation

The definitive three-dimensional structure of a molecule is often determined through X-ray crystallography, a technique that requires the compound to be in a crystalline form. While the structure of this compound has been determined primarily through spectroscopic methods, the general approaches for crystallizing small molecules like aspochalasins are well-established.

The process of crystallization involves the slow and controlled formation of a highly ordered solid from a solution. For a compound like this compound, several common laboratory techniques could be employed to obtain single crystals suitable for X-ray diffraction analysis.

Common Crystallization Methods:

Slow Evaporation: This is the simplest method, where a saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals. washington.edu

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and then placing this solution in a larger, sealed container with a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization. unifr.chuwo.ca

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound typically drops, leading to supersaturation and subsequent crystal growth. washington.edu

The choice of solvent is critical for successful crystallization and is determined empirically based on the solubility characteristics of the compound.

Table 2: Common Crystallization Techniques

| Method | Principle |

| Slow Evaporation | Gradual removal of solvent from a saturated solution to induce crystallization. washington.edu |

| Solvent Diffusion | Introduction of a less soluble solvent vapor to a solution of the compound to decrease its solubility. unifr.chuwo.ca |

| Cooling | Reduction of temperature of a saturated solution to cause supersaturation and crystal formation. washington.edu |

Advanced Biosynthetic Pathway Elucidation

Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Foundations

The core scaffold of aspochalasins is assembled by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) system. iomcworld.com This biosynthetic pathway is foundational to the entire cytochalasan class of molecules. The process begins with the PKS module, which iteratively adds malonyl-CoA extender units to build a polyketide chain. iomcworld.com Following the polyketide synthesis, the NRPS module incorporates a specific amino acid. For the aspochalasin subgroup, this amino acid is L-leucine, which distinguishes them from other cytochalasans that may incorporate amino acids like phenylalanine or tryptophan. iomcworld.com

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes responsible for aspochalasin synthesis are organized into biosynthetic gene clusters (BGCs). Modern genome mining techniques have been instrumental in identifying and characterizing these clusters in various fungal species. iomcworld.com

Several BGCs responsible for producing aspochalasins and related compounds have been identified in different fungal strains. These clusters contain the core PKS-NRPS gene along with genes for tailoring enzymes that modify the initial scaffold.

| Biosynthetic Gene Cluster (BGC) | Producing Organism | Associated Products |

| ffs | Aspergillus flavipes CNL-338 | Aspochalasin C, Aspochalasin E, Aspochalasin M, Flavichalasine F, Flavichalasine G, TMC-169, Aspergillin PZ iomcworld.comsecondarymetabolites.org |

| aspo | Aspergillus flavipes KLA03 | Flavichalasine G researchgate.net |

| flas | Aspergillus flavipes | Aspochalasin B researchgate.netresearchgate.net |

| phm | Parastagonospora nodorum | Phomacins D, E, and F iomcworld.com |

The identification of aspochalasin BGCs has enabled the use of metabolic engineering to manipulate production levels of specific compounds. A notable example involves enhancing the yield of Aspochalasin D (AD) in Aspergillus flavipes. nih.gov Researchers found that deleting a "shunt gene," aspoA, which diverts intermediates into other products (Aspochalasins P and Q), significantly increased AD production. nih.govresearchgate.net This effect was further amplified by overexpressing the pathway-specific regulatory gene, aspoG. nih.govresearchgate.net The combination of these genetic modifications with the optimization of culture conditions resulted in an 18.5-fold increase in AD production, reaching a titer of 812.1 mg/L. nih.govx-mol.net

Enzymatic Catalysis and Mechanistic Biochemistry in Aspochalasin Biogenesis

The structural diversity within the aspochalasin family is largely generated by the activity of various tailoring enzymes encoded within the BGCs. Among the most crucial are FAD-dependent oxidases, which catalyze key oxidative and isomerization reactions. researchgate.netnih.gov

FAD-dependent oxidases, particularly those belonging to the berberine (B55584) bridge enzyme (BBE)-like superfamily, play pivotal roles in modifying the aspochalasin core. nih.gov

| Enzyme | Organism / BGC | Function | Key Findings |

| FlasF | A. flavipes / flas cluster | Oxidation | A FAD-dependent oxidase that catalyzes the oxidation of the C18 hydroxyl group of Aspochalasin D to produce Aspochalasin B. researchgate.net |

| AspoA | A. flavipes / aspo cluster | Isomerization (Pathway Switch) | A BBE-like oxidase that catalyzes an unusual protonation-driven double bond isomerization, converting compounds like Aspochalasin D to Aspochalasin Q. nih.gov It functions as a pathway switch. nih.govresearchgate.net Its activity is notably independent of external FAD cofactor. nih.gov |

| PylE | Setosphaeria sp. / pyl cluster | Isomerization | A BBE-like flavoenzyme that catalyzes a similar isomerization to AspoA in pyrenophorol (B1679937) biosynthesis. acs.orgacs.org Unlike AspoA, PylE's activity is dependent on its covalently bound FAD cofactor. acs.org |

A remarkable discovery in aspochalasin biosynthesis is the function of the BBE-like oxidase AspoA, which does not perform a canonical oxidation but rather an isomerization. nih.govresearchgate.net This enzyme acts as a crucial switch, altering the biosynthetic pathway to generate different aspochalasin analogues. nih.gov

The reaction catalyzed by AspoA is an unusual protonation-driven double bond isomerization. researchgate.netnih.gov Mechanistic studies have shown that the enzyme uses a specific amino acid residue, Glu538, as a general acid biocatalyst. nih.govresearchgate.net This residue facilitates the protonation of the C21 carbonyl group in substrates like Aspochalasin D (8), triggering a rearrangement of double bonds to yield isomerized products such as Aspochalasin Q (12). nih.gov This function is considered unprecedented for BBE-like enzymes. nih.govresearchgate.net

Interestingly, in vitro assays demonstrated that the addition of exogenous FAD did not enhance AspoA's catalytic activity. nih.gov Furthermore, mutating the histidine residue (H158) responsible for the covalent linkage of FAD did not diminish its activity, indicating that the flavin cofactor, typically essential for BBE-like oxidases, does not appear to participate in this specific isomerization reaction. nih.gov This contrasts with another BBE-like isomerase, PylE, whose function is completely dependent on its FAD cofactor, highlighting the functional versatility within this enzyme superfamily. acs.org

Investigation of Biosynthetic Precursors and Intermediates

The biosynthesis of the aspochalasin core begins with the iterative incorporation of malonyl-CoA units by a polyketide synthase (PKS) module. iomcworld.com This is followed by the addition of an amino acid, typically L-leucine in the case of aspochalasins, by a nonribosomal peptide synthetase (NRPS) module. iomcworld.comchemrxiv.org This hybrid PKS-NRPS enzyme, such as FfsA identified in Aspergillus flavipes, is responsible for generating the linear polyketide-peptide chain that serves as the precursor to the aspochalasin scaffold. iomcworld.com

The linear precursor then undergoes a series of cyclization reactions to form the characteristic isoindolone core and the macrocyclic ring. A proposed key step is a Knoevenagel condensation to form the pyrrolone core, which then enables a subsequent [4+2] cycloaddition (Diels-Alder reaction) to form the octahydroisoindolone motif common to all cytochalasans. researchgate.net

The Diels-Alder reaction is a critical step in the biosynthesis of many complex aspochalasins, where an aspochalasin monomer acts as a dienophile. For instance, aspochalasin B and aspochalasin D have been identified as key dienophile intermediates in the formation of more complex dimeric and trimeric aspochalasins. researchgate.netscribd.comresearchgate.net The dienophile nature of these molecules is attributed to the presence of a reactive γ-keto-α,β-unsaturated moiety. researchgate.net

In the context of Aspochalasin F, a precursor molecule with a diene system is required to react with a dienophile to form the final structure. The identification of two separate biosynthetic gene clusters, flas and epi, in Aspergillus flavipes sheds light on this process. researchgate.net The flas cluster is responsible for producing the dienophile aspochalasin B, while the epi cluster synthesizes a pre-diene hemiacetal. researchgate.netresearchgate.net These findings suggest a convergent biosynthetic strategy where dienophile and diene precursors are synthesized independently before undergoing a Diels-Alder reaction.

Strategies for Enhancing Aspochalasin Production via Metabolic Engineering

The low natural production levels of many aspochalasins, including potentially this compound, have prompted the use of metabolic engineering techniques to improve yields. researchgate.netx-mol.net These strategies focus on manipulating the biosynthetic pathway to increase the flux towards the desired compound.

A common strategy to enhance the production of fungal secondary metabolites is the overexpression of pathway-specific transcriptional regulators. researchgate.netresearchgate.net These regulators, often containing a Zn(II)2Cys6 DNA-binding domain, control the expression of the entire biosynthetic gene cluster. nih.gov

In the context of aspochalasin biosynthesis, the overexpression of the regulator aspoG in Aspergillus flavipes has been shown to significantly increase the production of aspochalasin D. researchgate.netx-mol.netnih.gov This approach has also been successful for other cytochalasans, such as the overexpression of ccsR to increase cytochalasin E production. researchgate.netresearchgate.net It is plausible that a similar strategy of overexpressing the homologous regulator in an this compound-producing strain would lead to enhanced titers.

In many biosynthetic pathways, intermediates can be diverted into the formation of undesired side products by "shunt" enzymes. Deleting the genes encoding these enzymes can redirect the metabolic flux towards the desired final product. researchgate.net

A notable example in aspochalasin biosynthesis is the deletion of the gene aspoA. researchgate.netx-mol.netnih.gov The enzyme AspoA acts as a pathway switch, catalyzing the isomerization of aspochalasin D to aspochalasins P and Q. researchgate.netresearchgate.net By deleting aspoA, the production of aspochalasin D was significantly increased. researchgate.netx-mol.net This strategy could be applicable to enhancing this compound production if shunt pathways that divert its precursors are identified.

Synthetic Strategies and Chemical Modifications

Total Synthesis Approaches for Aspochalasan Core Structures

The total synthesis of aspochalasins is a significant endeavor that has led to the exploration of various strategic approaches. These strategies are often designed to be flexible, allowing for the synthesis of multiple members of the aspochalasan family.

A powerful strategy in the synthesis of aspochalasins involves the creation of a common intermediate from which multiple natural products can be derived. This divergent approach enhances synthetic efficiency and provides access to a range of structurally related compounds for further study. researchgate.netnih.govwikipedia.org

One notable example is the divergent synthesis of several aspochalasins from a common biogenetic precursor, aspochalasin Z. researchgate.net This strategy has been successfully employed to achieve the total syntheses of trichodermone and trichoderone A. Key transformations in this approach include transannular alkene cyclizations and cascade reactions. researchgate.net This methodology not only provides a chemical validation of the proposed biosynthetic pathway but also opens avenues for the synthesis of other cytochalasans. researchgate.net

Furthermore, a modular and divergent approach has been developed for the synthesis of a variety of merocytochalasans, which are derivatives of aspochalasins. researchgate.netresearchgate.net This strategy relies on a biomimetic [5+2] heterocycloaddition of an ortho-quinone intermediate, enabling the synthesis of epicochalasines, asepergilasines, asperflavipines, and amichalasines. researchgate.net This bio-inspired approach is instrumental in elucidating the biosynthetic pathways of these complex molecules. researchgate.net

The synthesis of asperchalasines A-E also showcases a divergent strategy, starting from the key monomer aspochalasin B and various epicoccine precursors. nih.govresearchgate.net Bioinspired Diels-Alder reactions between these precursors have enabled access to a range of heterodimers. nih.govresearchgate.net

Biomimetic synthesis, which mimics the proposed biosynthetic pathways of natural products, has proven to be a particularly effective strategy for constructing complex aspochalasan structures. researchgate.netacs.orgchemrxiv.org This approach often involves a two-phase strategy: a "cyclase" phase to construct the core ring system, followed by an "oxidase" phase that introduces oxidative modifications. researchgate.netacs.org

The synthesis of a tetracyclic precursor for aspochalasins provides a clear example of this strategy. researchgate.netacs.orgchemrxiv.org The key steps in this synthesis include an Ireland-Claisen rearrangement and an intramolecular Diels-Alder reaction to form the characteristic isoindolone core. researchgate.netacs.orgchemrxiv.org This work also constitutes a formal synthesis of trichoderone A. researchgate.netacs.org

The biomimetic synthesis of aspergillin PZ, a pentacyclic aspochalasan, further highlights the power of this approach. nih.gov This synthesis was achieved from aspochalasin D, a central member of the aspochalasan family. nih.gov The proposed biosynthesis of various asperchalasines is thought to proceed through the dimerization or trimerization of common precursors like aspochalasin B and epicoccine. researchgate.net Synthetic efforts have successfully validated this hypothesis through bioinspired transformations. researchgate.net

Key Synthetic Transformations and Methodologies

The successful synthesis of aspochalasins relies on a toolbox of powerful chemical reactions. These transformations enable the construction of the complex polycyclic framework and the stereocontrolled introduction of various functional groups.

The intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of the aspochalasan core, providing an efficient method for constructing the characteristic isoindolone ring system. researchgate.netacs.orgchemrxiv.org This reaction involves the [4+2] cycloaddition of a diene and a dienophile that are tethered within the same molecule.

In the synthesis of a biomimetic tetracyclic precursor of aspochalasins, an IMDA reaction was a key constructive step. researchgate.netacs.orgchemrxiv.org This reaction successfully installed the isoindolone core, with the precursor for this reaction being assembled via a stereoselective Ireland-Claisen rearrangement. researchgate.netacs.org The biosynthesis of pyrichalasin H is also believed to involve an enzyme-catalyzed intramolecular [4+2] Diels-Alder cyclization. researchgate.net

Intermolecular Diels-Alder reactions have also been instrumental, particularly in the synthesis of dimeric aspochalasans like the asperchalasines. nih.govnih.gov For instance, the total synthesis of asperchalasines A, D, E, and H utilized a highly stereoselective intermolecular Diels-Alder reaction to establish the key monomer, aspochalasin B. nih.gov A subsequent intermolecular Diels-Alder reaction followed by a biomimetic oxidative heterodimerization furnished asperchalasine A. nih.gov Similarly, the syntheses of asperchalasines A-E involved bioinspired Diels-Alder reactions of aspochalasin B with different epicoccine precursors. nih.gov

The formation of the large macrocyclic ring in aspochalasins is a significant synthetic challenge. Two powerful reactions, the Horner-Wadsworth-Emmons (HWE) olefination and Ring-Closing Metathesis (RCM), have been widely employed for this purpose. thieme-connect.comthieme-connect.comthieme-connect.com

The HWE reaction, which forms a double bond from a phosphonate-stabilized carbanion and an aldehyde or ketone, has been a reliable method for macrocyclization in aspochalasan synthesis. thieme-connect.comthieme-connect.com In the total synthesis of (–)-aspochalasin D, an intramolecular HWE reaction was utilized to form the 11-membered ring. thieme-connect.com The synthesis of aspochalasin B has also been achieved using an HWE macrocyclization step. nih.govthieme-connect.comthieme-connect.comthieme-connect.com One of the challenges with HWE macrocyclizations can be the epimerization of stereocenters adjacent to the aldehyde, but conditions have been developed to minimize this side reaction. nih.gov

Ring-Closing Metathesis (RCM) is another powerful tool for the formation of large rings and has been successfully applied in aspochalasan synthesis. researchgate.netwikipedia.org RCM utilizes a metal catalyst, typically ruthenium-based, to form a new double bond by joining two existing alkenes within the same molecule, releasing a small volatile byproduct like ethylene. wikipedia.org The total synthesis of aspochalasin B has been accomplished using a unified approach that features a ring-closing metathesis reaction to form the 11-membered macrocycle. nih.govtsinghua.edu.cn This approach has been described as concise, scalable, and modular, enabling the synthesis of several cytochalasan monomers. researchgate.netresearchgate.net

| Strategy | Key Reaction | Application in Aspochalasin Synthesis | Reference |

| Macrocyclization | Horner-Wadsworth-Emmons (HWE) Olefination | Formation of the 11-membered ring in the total synthesis of (–)-aspochalasin D and aspochalasin B. | nih.govnih.govthieme-connect.comthieme-connect.comthieme-connect.comthieme-connect.com |

| Macrocyclization | Ring-Closing Metathesis (RCM) | Formation of the 11-membered macrocycle in the total synthesis of aspochalasin B. | researchgate.netnih.govresearchgate.nettsinghua.edu.cn |

Stereoselective rearrangements and cycloadditions are crucial for establishing the complex three-dimensional structure of aspochalasins with the correct stereochemistry.

The Ireland-Claisen rearrangement, a thieme-connect.comthieme-connect.com-sigmatropic rearrangement of an allylic ester, has been used to set key stereocenters in the synthesis of aspochalasan precursors. researchgate.netacs.org In the synthesis of a biomimetic tetracyclic precursor, a stereoselective Ireland-Claisen rearrangement of a highly unsaturated substrate was employed to generate the branched precursor for the subsequent intramolecular Diels-Alder reaction. researchgate.netacs.org The Claisen rearrangement is known for its high stereoselectivity, proceeding through a chair-like transition state. redalyc.org

Other cycloaddition reactions beyond the Diels-Alder reaction have also been pivotal. For example, the synthesis of asperchalasine A involved a biomimetic oxidative [5+2] cycloaddition. nih.govnih.gov This reaction, along with a tandem Michael addition/aldol reaction, has been proposed as a key step in the biosynthetic pathway of the heterotrimer asperchalasine A. researchgate.net

The Ramberg-Bäcklund rearrangement, which converts α-halosulfones into alkenes, offers another method for stereoselective double bond formation in macrocyclic systems, although its application in aspochalasan synthesis is less documented. organic-chemistry.org This reaction can produce trans-olefins with high selectivity in larger rings. organic-chemistry.org

| Reaction | Type | Significance in Aspochalasan Synthesis | Reference |

| Ireland-Claisen Rearrangement | thieme-connect.comthieme-connect.com-Sigmatropic Rearrangement | Establishes key stereocenters in aspochalasan precursors. | researchgate.netacs.org |

| [5+2] Cycloaddition | Cycloaddition | Key step in the biomimetic synthesis of asperchalasine A. | nih.govnih.gov |

Rational Design and Synthesis of Aspochalasin F Derivatives and Analogs

The chemical architecture of aspochalasins, characterized by a substituted isoindole ring fused to a macrocycle, offers numerous possibilities for structural modification. iomcworld.compsu.edu The rational design of derivatives and analogs of this compound, a C-21 ester aspochalasin, is driven by the goal of structural optimization to potentially produce compounds with enhanced or more targeted biological effects. tdl.org Given the tolerance of the macrocyclic framework for diverse functional group substitutions, aspochalasins are considered promising scaffolds for further development. iomcworld.comtdl.org Strategies for creating derivatives generally fall into three main categories: altering the macrocyclic ring itself, modifying the isoindole core, or adding or changing specific functional groups on the periphery of the molecule.

The macrocyclic ring of aspochalasins is a primary target for synthetic modification to create novel analogs. This compound belongs to the ester aspochalasin subgroup, where the macrocycle is connected to the isoindole unit via a C-21 ester, which is understood to be formed through a Baeyer-Villiger oxidation mechanism. iomcworld.com While aspochalasins typically feature 11- or 12-membered macrocycles, significant structural diversity can be achieved by altering this ring system. iomcworld.com

Key strategies for macrocyclic modification include:

Ring Reorganization and Closure: Creating additional rings fused to the macrocycle can dramatically alter the compound's three-dimensional shape. An example of this is seen in the periconiasins, which feature a C-15/18 ring closure on a truncated macrocycle. iomcworld.com Another complex modification involves the formation of heavily modified tricyclic systems attached to the main scaffold, such as the 5/6/6 tricyclic ring found in Tricochalasin A, which is fused at positions C-18, C-19, and C-20. iomcworld.comnih.gov

Cycloaddition Reactions: The diene systems within the macrocycle can be exploited for cycloaddition reactions. The synthesis of asperchalasines F-H, for instance, was achieved through an intermolecular Diels-Alder reaction between the cytochalasan Aspochalasin B and an isobenzofuran (B1246724) derived from epicoccine. researchgate.net This biomimetic strategy demonstrates a powerful method for fusing complex new ring systems onto the aspochalasin framework. researchgate.net

Ring-Closing Metathesis (RCM): Total synthesis approaches for related compounds like Aspochalasin B have utilized RCM as a key step to form the 11-membered macrocycle, indicating its utility as a synthetic tool for constructing the core ring structure, which can then be further functionalized. researchgate.netacs.org

These modifications highlight the synthetic accessibility of complex, multi-cyclic analogs from the foundational aspochalasin structure.

The isoindole unit is a defining feature of all cytochalasans and is crucial for their biological activity. psu.edu While less frequently modified than the macrocycle, specific derivatizations of this unit are known and provide a route to new analogs.

Common derivatization approaches include:

Hydroxylation: The addition of a hydroxyl group at the C-7 position of the isoindole ring is a recurring modification found in several natural aspochalasin analogs, such as aspochalasins L, U, and W. iomcworld.com This suggests that this position is accessible to biosynthetic enzymes and represents a viable target for synthetic modification.

Substitution at C-3: The substituent at the C-3 position (originating from the amino acid precursor) is a key determinant of the cytochalasan subclass. psu.edu Aspochalasins are defined by a 2-methylpropyl (isobutyl) group at this position, derived from leucine (B10760876). psu.edu Structure-activity relationship studies on cytochalasans have suggested that this isopropyl moiety may lead to decreased efficacy compared to derivatives with aromatic substituents (e.g., phenyl or indolyl) at the equivalent position. psu.edu This finding provides a clear rationale for designing this compound analogs by replacing the isobutyl group with aromatic rings to potentially enhance potency.

The periphery of the aspochalasin skeleton is decorated with various functional groups, and altering these provides the most direct path to creating a wide array of derivatives. This compound is distinguished by the presence of a C-21 ester and an uncommon 17,18-epoxy group on the macrocycle. iomcworld.comtdl.org

Key functional group modifications include:

Oxygenation of the Macrocycle: The introduction of oxygenated functional groups is a common theme in aspochalasin diversity. For many ester aspochalasins, hydroxyl or carbonyl groups are present at positions C-17, C-18, and/or C-19. iomcworld.com The bioactivity of aspochalasins appears to be favorably influenced by the presence of oxygenated functional groups at C-17 and C-18, as well as the methyl group at C-14. iomcworld.com The 17,18-epoxy group in this compound is also found in the ketone-containing Aspochalasin G, indicating this is a recurring structural motif. iomcworld.comtdl.org

Biomimetic Oxidation: The natural diversity of aspochalasins is generated in part by late-stage oxidative functionalizations, often catalyzed by P-450 monooxygenases. mdpi.com This inspires synthetic approaches where a core aspochalasin skeleton is synthesized and then subjected to various oxidative reactions to generate a library of analogs, mimicking the biosynthetic pathway. chemrxiv.org

Modifications at C-14: While a methyl group is typically found at C-14, this position is also a target for modification to explore its impact on biological activity. iomcworld.com

The following table summarizes the key modification sites and strategies for designing this compound analogs.

| Modification Target | Strategy | Position(s) | Examples/Rationale | Citations |

| Macrocyclic Ring System | Ring Fusion/Closure | C-15/18; C-18/19/20 | Creation of new fused ring systems, as seen in periconiasins and Tricochalasin A. | iomcworld.comnih.gov |

| Cycloaddition | Macrocyclic Diene | Diels-Alder reactions to form complex heterodimers like asperchalasines. | researchgate.net | |

| Isoindole Unit | Hydroxylation | C-7 | Introduction of a hydroxyl group, found in natural analogs like Aspochalasin L. | iomcworld.com |

| Substituent Change | C-3 | Replacing the isobutyl group with aromatic moieties may increase potency. | psu.edu | |

| Specific Functional Groups | Oxygenation | C-17, C-18, C-19 | Introduction of hydroxyl, carbonyl, or epoxide groups; the 17,18-epoxy is characteristic of this compound. | iomcworld.comtdl.org |

| Methylation | C-14 | The C-14 methyl group is considered potentially important for bioactivity. | iomcworld.com |

Mechanistic Investigations of Biological Activities in Vitro Research

Cytostatic and Cytotoxic Effects on Cellular Systems

Aspochalasin F, a member of the cytochalasan class of fungal secondary metabolites, has been the subject of in vitro studies to elucidate its effects on various cellular processes. These investigations have revealed its potential to induce cell death and interfere with fundamental cellular functions.

Induction of Apoptosis and Related Pathways (e.g., Caspase-3 Activation, PARP Degradation)

Research indicates that aspochalasins can exert cytotoxic effects through the induction of apoptosis, a programmed cell death pathway. One related compound, Aspochalasin D, has been shown to be cytotoxic by inducing apoptosis. medchemexpress.com A key event in apoptosis is the activation of a cascade of enzymes known as caspases. Specifically, the activation of caspase-3 is a central event that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. mdpi.commedsci.org

One of the critical substrates of activated caspase-3 is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. frontiersin.orgnih.gov Cleavage of PARP by caspase-3 is considered a hallmark of apoptosis. mdpi.commedsci.org Studies on related compounds have demonstrated that their cytotoxic effects correlate with the degradation of PARP. nais.net.cn The induction of apoptosis by some cytochalasans is linked to the activation of caspase-3 and the subsequent cleavage of PARP. medsci.orgnais.net.cn

Modulation of Cellular Processes (e.g., Cell Adhesion, Motility, Signaling, Cytokinesis)

The actin cytoskeleton is a dynamic network crucial for numerous cellular functions, including cell adhesion, motility, signaling, and cytokinesis. researchgate.netnih.gov Cytochalasans, the class of compounds to which this compound belongs, are well-known for their ability to target and disrupt the actin cytoskeleton. researchgate.netiomcworld.com This interference with the actin network leads to significant effects on various cellular processes.

By affecting the actin cytoskeleton, aspochalasins can modulate cell adhesion, which is the process by which cells attach to each other or to the extracellular matrix. researchgate.netnih.gov Furthermore, cell motility, the ability of cells to move, is heavily dependent on the dynamic remodeling of the actin cytoskeleton and is thus affected by these compounds. researchgate.netbiorxiv.org Cellular signaling pathways are also influenced, as the cytoskeleton plays a role in transmitting signals from the cell surface to the interior. researchgate.netiomcworld.com Finally, cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells, is critically dependent on a contractile ring composed of actin and is therefore disrupted by agents that interfere with actin dynamics. researchgate.netiomcworld.combiorxiv.org

Interactions with Cytoskeletal Components (e.g., Actin Capping)

The primary mechanism by which cytochalasans, including aspochalasins, exert their effects on cellular processes is through their interaction with the actin cytoskeleton. researchgate.netiomcworld.com Specifically, they are known to act as F-actin capping agents. kisti.re.kr F-actin, or filamentous actin, is the polymerized form of actin and constitutes the main component of the cytoskeletal filaments. These filaments have a "barbed" and a "pointed" end, with the barbed end being the primary site of actin monomer addition.

F-actin capping proteins bind to the barbed end of actin filaments, thereby blocking the addition of new actin monomers and inhibiting filament elongation. uniprot.orgmdpi.comwikipedia.org This "capping" activity disrupts the dynamic equilibrium of actin polymerization and depolymerization, which is essential for the proper functioning of the cytoskeleton. iomcworld.commdpi.combiorxiv.org The interference with actin dynamics underlies the observed effects of aspochalasins on cell adhesion, motility, and other cytoskeletal-dependent processes. iomcworld.com

Antimicrobial Activities and Molecular Mechanisms

This compound and related compounds have been investigated for their ability to inhibit the growth of various microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Studies have shown that some aspochalasins exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. medchemexpress.commedkoo.com For instance, Aspochalasin D has been reported to have antibacterial activity against both types of bacteria at a concentration of 1 mg/ml. medchemexpress.commedchemexpress.com Another related compound, Aspochalamin C, demonstrated activity against Arthrobacter globiformis, a Gram-positive bacterium. iomcworld.com However, the activity can be highly structure-dependent. For example, in a comparative study, aspochalasin G was inhibitory to Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus (all Gram-positive), whereas this compound was inactive against these species. iomcworld.com This suggests that the C-21 ketone in aspochalasin G, which is absent in this compound, may play a role in its antibacterial activity. iomcworld.com

Table 1: Antibacterial Activity of Selected Aspochalasins

| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Aspochalasin D | Active | Active | medchemexpress.commedkoo.com |

| Aspochalasin G | Active against B. subtilis, S. aureus, M. luteus | Not specified | iomcworld.com |

| This compound | Inactive against B. subtilis, S. aureus, M. luteus | Not specified | iomcworld.com |

| Aspochalamin C | Active against A. globiformis | Not specified | iomcworld.com |

Antifungal Efficacy Against Pathogenic Fungi (e.g., Pyricularia oryzae, Aspergillus species, Candida albicans, Phytophthora species)

The antifungal properties of aspochalasins have also been explored. Aspochalasin G showed inhibitory activity against Pyricularia oryzae, the fungus that causes rice blast disease. iomcworld.com In contrast, this compound was found to be inactive against this fungus, again highlighting the structural differences that influence biological activity. iomcworld.com Other cytochalasans have shown activity against Candida albicans. researchgate.net While specific data for this compound against a broad range of pathogenic fungi like Aspergillus species and Phytophthora species is limited in the provided search results, the activity of related compounds suggests that the aspochalasin scaffold has potential for antifungal effects, though efficacy is highly dependent on the specific chemical structure.

Table 2: Antifungal Activity of Selected Aspochalasins

| Compound | Fungal Species | Activity | Reference |

|---|---|---|---|

| Aspochalasin G | Pyricularia oryzae | Inhibitory | iomcworld.com |

| This compound | Pyricularia oryzae | Inactive | iomcworld.com |

| Other Cytochalasans | Candida albicans | Active | researchgate.net |

Antiviral Activities and Molecular Mechanisms

The antiviral potential of the aspochalasin class of compounds has been investigated, although specific data on this compound is limited.

Other Investigated Biological Activities and Underlying Mechanisms

Anti-proliferative Effects on Cell LinesAspochalasins as a class are known to possess cytotoxic and anti-proliferative properties.nih.govWhile specific IC₅₀ values for this compound are not detailed in available primary literature, it has been reported to have anticancer activity against the human promyelocytic leukemia (HL-60) and mouse myeloid leukemia (MH-60) cell lines, with little difference in activity noted between it and Aspochalasin G.iomcworld.com

The broader family of aspochalasins and related cytochalasans exhibit a range of cytotoxic effects across various cancer cell lines. This activity is often attributed to the inhibition of actin polymerization, which disrupts the cytoskeleton and interferes with crucial cellular processes like cell division, motility, and signaling. iomcworld.comnih.gov The table below presents cytotoxic activities of several other aspochalasin compounds to provide context for the anti-proliferative potential of this structural class.

| Compound Name | Cell Line | Activity (IC₅₀) |

| Aspochalasin B | MOLT4 (Leukemia) | 13.0 μM |

| A549 (Lung) | 19.6 μM | |

| HL-60 (Leukemia) | 11.6 μM | |

| Aspochalasin D | PC3 (Prostate) | Strong Activity |

| Aspochalasin I | NCI-H460 (Lung) | 3.4-55.2 µM |

| SF-268 (CNS) | 3.9-52.6 µM | |

| Aspochalasin M | HL-60 (Leukemia) | 20.0 µM |

| Tricochalasin D | PC3 (Prostate) | Weak Activity |

| This table presents data for related aspochalasin compounds to illustrate the general bioactivity of the class. Specific IC₅₀ values for this compound are not available in the cited literature. Data sourced from multiple studies. nih.govrsc.orgresearchgate.netresearchgate.net |

Melanogenesis Inhibition

Based on available scientific literature, there are no specific in vitro studies detailing the melanogenesis-inhibiting properties of this compound. Research on related compounds within the aspochalasin family has shown effects on melanin (B1238610) production. For instance, Aspochalasin I has been found to potently inhibit melanogenesis in Mel-Ab cells, with an IC50 value of 22.4 µM, acting through the inhibition of tyrosinase activity. iomcworld.comnih.gov However, similar mechanistic data directly attributing melanogenesis inhibition to this compound is not present in the reviewed literature. One study noted that this compound was the first documented aspochalasin with a C-21 ester, but its activity in relation to melanogenesis was not reported. iomcworld.com

NF-κB Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. e-century.usnih.gov Its modulation by chemical compounds is a significant area of research. core.ac.uksci-hub.semdpi.com Despite the importance of this pathway, a review of current scientific literature reveals no specific in vitro studies investigating the modulatory effects of this compound on the NF-κB signaling pathway. Consequently, there are no detailed research findings or data to report on this specific interaction.

Antioxidant Activity and Free Radical Scavenging

Antioxidant compounds play a role in mitigating cellular damage caused by free radicals, and various in vitro assays are used to determine the free radical scavenging capacity of natural products. researchgate.netresearchgate.netnih.gov While the antioxidant potential of numerous fungal metabolites has been evaluated, specific data on the antioxidant and free radical scavenging activities of this compound are not available in the current body of scientific literature. Therefore, no detailed research findings on the in vitro antioxidant capacity of this compound can be provided at this time.

Structure Activity Relationship Sar Studies

Impact of Macrocyclic Ring Size and Configuration on Activity

The cytochalasan framework is characterized by a highly substituted isoindole ring fused to a macrocyclic ring, which is typically 11- or 12-membered in aspochalasins. The integrity and size of this macrocyclic ring are generally considered crucial for biological activity. nih.gov While various ring arrangements such as 5/6/11, 5/6/12, 5/6/9, and 5/6/7 have been identified, the 5/6/11 and 5/6/12 arrangements, as seen in Aspochalasin Z and Aspochalasin J respectively, are common.

Influence of Stereochemistry at Key Chiral Centers

The complex three-dimensional structure of aspochalasins, featuring multiple chiral centers, plays a critical role in their biological efficacy. The stereochemical orientation of substituents on the macrocyclic ring can dramatically affect cytotoxic potency.

A clear example of this is seen in the comparison of periconiasins A and B. These compounds are stereoisomers, differing only in the orientation of the hydroxyl group at the C-17 position. Despite this subtle difference, they exhibit dissimilar potencies against the BGC-823 cancer cell line and only periconiasin B shows cytotoxicity towards the Bel-7402 cell line. Similarly, a newly discovered stereoisomer of aspochalasin H, designated aspochalasin H1, showed differences in the orientation of its diol group, highlighting how stereochemistry at C-17, C-18, C-19, and C-20 can define a new compound with potentially different activities. nih.govmdpi.com These findings underscore that specific stereochemical configurations are essential for the precise molecular interactions that underpin the biological activity of these compounds.

| Compound | Key Stereochemical Difference | Impact on Biological Activity (Cancer Cell Lines) |

| Periconiasin A | C-17 Hydroxyl Orientation | IC50 against BGC-823: 2.1 µM; Inactive against Bel-7402 |

| Periconiasin B | C-17 Hydroxyl Orientation | IC50 against BGC-823: 5.1 µM; IC50 against Bel-7402: 9.4 µM |

This table illustrates the effect of stereochemistry at C-17 on the cytotoxic activity of periconiasins.

Role of Specific Functional Groups and Substitutions on Biological Efficacy

Aspochalasins can be broadly classified into two groups based on the functionality at the C-21 position: those with a ketone and those with an ester, which is formed by a Baeyer-Villiger-type oxidation. Aspochalasin F was the first identified aspochalasin to feature a C-21 ester. The nature of this group, whether an ester or a ketone, can significantly influence cytotoxicity. For instance, a direct comparison between an aspochalasin containing a C-21 ester and its analogous C-21 ketone counterpart revealed differences in their cytotoxic potency, with the ketone analogue showing an IC50 of 7.4 μg/mL. This suggests that the electronic and steric properties of the C-21 substituent are important for the compound's interaction with its biological targets.

The presence, number, and location of hydroxyl groups on both the isoindole and macrocyclic rings are critical determinants of biological activity.

C-7 Hydroxyl: Hydroxylation at the C-7 position on the isoindole ring is associated with important biological activities. Aspochalasin L, which possesses a C-7 hydroxyl group, has been shown to inhibit HIV-1 integrase activity. researchgate.net Aspochalasin U, also featuring a C-7 hydroxyl, exhibits anti-TNFα activity. Comparative studies between C-7 hydroxylated compounds and their non-hydroxylated analogs are crucial to fully determine the importance of this functional group.

C-17 and C-18 Hydroxyl: Hydroxyl groups on the macrocycle, particularly at C-17 and C-18, are common and their presence can be vital for activity. For example, the C-18 hydroxyl group of aspochalamin C was found to be necessary for its antibacterial activity against Arthrobacter globiformis when compared to the non-hydroxylated aspochalamin D. However, the number of hydroxyl groups is not always directly proportional to cytotoxicity. The differential activity of various hydroxylated aspochalasins indicates a complex relationship where the specific position and stereochemistry of the hydroxyl group are more critical than their mere presence.

The introduction of a methylthio group is another modification that can modulate biological efficacy. The impact of this substitution is demonstrated by comparing aspochalasin V, which contains a C-20 methylthio group and a C-7 hydroxyl, with its analog aspochalasin W, which lacks the C-7 hydroxyl. Aspochalasin V was found to be inactive, whereas aspochalasin W showed cytotoxicity against PC3 and HCT-116 cancer cell lines. This suggests that the combination of substitutions can lead to antagonistic effects, where the presence of one group (C-7 hydroxyl) may negate the potential activity conferred by another part of the molecule in this specific context.

| Compound/Feature | Functional Group | Position(s) | Observed Biological Activity/Impact |

| This compound | Ester | C-21 | First documented C-21 ester aspochalasin. |

| Ketone Analogs | Ketone | C-21 | Often exhibit potent cytotoxicity. |

| Aspochalasin L | Hydroxyl | C-7 | Inhibits HIV-1 integrase activity. researchgate.net |

| Aspochalamin C | Hydroxyl | C-18 | Necessary for antibacterial activity. |

| This compound/G | Epoxy | 17, 18 | Uncommon feature shared by both ester and ketone analogs. |

| Aspochalasin V | Methylthio | C-20 | Inactive (also contains C-7 hydroxyl). |

| Aspochalasin W | Methylthio | C-20 | Active against PC3 and HCT-116 cells (lacks C-7 hydroxyl). |

This table summarizes the influence of key functional groups on the biological activity of aspochalasins.

Other Unique Structural Features (e.g., Triazole, Sulfur-containing Moieties)

While this compound is primarily characterized by its C-21 ester and 17,18-epoxy group, the broader aspochalasin family exhibits a range of other unique structural modifications that are crucial for understanding potential avenues for structure-activity relationship (SAR) studies. The introduction of moieties such as triazoles and sulfur-containing groups into the aspochalasin scaffold represents a key strategy in medicinal chemistry to modulate biological activity.

Although derivatives of this compound containing triazole or sulfur moieties have not been extensively reported, the existence of other natural aspochalasins with these features provides valuable SAR insights. For instance, a naturally occurring aspochalasin carrying a 1,2,4-triazole (B32235) moiety has been identified and shown to possess cytotoxic activity against cancer cells. iomcworld.com Triazole rings are well-established pharmacophores known to enhance the biological activities of parent compounds, often by participating in hydrogen bonding and improving metabolic stability.

Similarly, sulfur-containing aspochalasins have been discovered. The cyschalasins, which incorporate a sulfur atom, have documented cytotoxicity. iomcworld.com Another relevant example is the comparison between Aspochalasin V and Aspochalasin W. Aspochalasin V, which features both a C-7 hydroxyl group and a C-20 methylthio-containing moiety, was found to be inactive. iomcworld.com In contrast, its analogue Aspochalasin W, which lacks the C-7 hydroxyl group but retains the sulfur-containing moiety, demonstrated activity against PC3 and HCT-116 cancer cell lines. iomcworld.com This specific comparison underscores the delicate interplay between different functional groups on the aspochalasin framework and how the presence of one group (C-7 hydroxyl) can negate the potential activity associated with another (C-20 methylthio). iomcworld.com

These examples suggest that while the core structure of this compound is potent, strategic incorporation of unique heterocyclic or sulfur-containing moieties could lead to novel analogues with altered or enhanced biological profiles. The documented activity of these unique aspochalasins provides a rationale for the future synthesis of this compound derivatives bearing such functional groups to explore new SAR frontiers.

Comparative Analysis of this compound with Other Aspochalasins Regarding SAR

The structure-activity relationship of this compound is best understood through comparative analysis with other members of the aspochalasin family. These comparisons highlight how minor structural modifications on the isoindole core or the macrocyclic ring can lead to significant changes in biological activity.

A pivotal comparison is between this compound and its direct structural analogue, Aspochalasin G. Both compounds share the uncommon 17,18-epoxy group on the macrocycle, but differ at the C-21 position; this compound has an ester linkage, while Aspochalasin G possesses a ketone. iomcworld.com While both exhibit comparable cytotoxic activity against HL-60 and MH-60 cancer cell lines, their antibacterial profiles diverge dramatically. Aspochalasin G shows inhibitory activity against a range of Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, whereas this compound is inactive. iomcworld.com This strongly indicates that the C-21 ketone is a critical determinant for the antibacterial activity of aspochalasins with a 17,18-epoxy macrocycle. iomcworld.com

The importance of substitutions on the macrocycle for bioactivity is further emphasized by comparing this compound to Aspochalasin Z. Aspochalasin Z lacks any oxygen functionalities on its macrocyclic ring and is considered a "basic version" of the aspochalasin scaffold. researchgate.net This basic structure has no documented biological activities, demonstrating that modifications such as the epoxy group found in this compound are essential for conferring cytotoxicity. iomcworld.comresearchgate.net

The nature of the oxygen-containing functionality on the macrocycle also plays a significant role. The 17,18-epoxy group of this compound can be contrasted with the 17,18-diol in Aspochalasin H. While Aspochalasin H has its own biological activities, its cytotoxicity profile differs, suggesting that the epoxide versus diol configuration influences target interaction. iomcworld.com Furthermore, the presence of hydroxyl groups, as seen in other aspochalasins, reveals complex SAR trends. For example, amiaspochalasin D, which has both C-17 and C-18 hydroxyl groups, is significantly less cytotoxic across several cell lines (HL60, A549, Hep3B) than amiaspochalasin E, which only has a C-18 hydroxyl. iomcworld.com This illustrates that simply increasing the number of hydroxyl groups does not necessarily enhance cytotoxicity. iomcworld.com Conversely, TMC-169, a minimally substituted analogue with just a C-18 hydroxyl group, is one of the most potent aspochalasins reported, with IC₅₀ values in the sub-micromolar range against multiple cancer cell lines. iomcworld.com

The data below summarizes the cytotoxic activity of this compound and related compounds, illustrating the SAR principles discussed.

| Compound | Key Structural Features | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | C-21 Ester, 17,18-Epoxy | HL-60, MH-60 | Comparable to Aspochalasin G | iomcworld.com |

| Aspochalasin G | C-21 Ketone, 17,18-Epoxy | HL-60, MH-60 | Comparable to this compound | iomcworld.com |

| Aspochalasin W | C-20 Methylthio | PC3 | 30.4 µM | iomcworld.com |

| Aspochalasin W | C-20 Methylthio | HCT-116 | 39.2 µM | iomcworld.com |

| TMC-169 | C-18 Hydroxyl | HCT-116 | 0.78 µg/mL | iomcworld.com |

| TMC-169 | C-18 Hydroxyl | Jurkat | 0.2 µg/mL | iomcworld.com |

| Aspochalasin Z | Unsubstituted Macrocycle | Various | Inactive | iomcworld.comresearchgate.net |

| Aspochalasin L | C-7 Hydroxyl | HuT78 T-cells (Anti-HIV Integrase) | 71.7 µM | iomcworld.com |

| Compound | Key Structural Feature | Bacterial Species | Activity | Reference |

|---|---|---|---|---|

| This compound | C-21 Ester | Gram-positive & Gram-negative | Inactive | iomcworld.com |

| Aspochalasin G | C-21 Ketone | B. subtilis, S. aureus, M. luteus | Inhibitory | iomcworld.com |

Comparative Research and Broader Cytochalasan Context

Structural and Mechanistic Comparisons with Parent Cytochalasan Class

The cytochalasan family is defined by a highly substituted perhydro-isoindolone moiety fused to a macrocyclic ring, which can be a carbocycle, a lactone, or a cyclic carbonate. psu.edu The structural diversity within this family is vast, with over 400 naturally occurring variants identified to date. nih.gov This diversity arises from variations in the size of the macrocyclic ring (commonly 11, 13, or 14-membered), the amino acid precursor incorporated during biosynthesis, and the various functional groups attached to the core structure. rsc.orgmdpi.com

Aspochalasins are a distinct subgroup of cytochalasans characterized by the presence of a 2-methylpropyl (isobutyl) group at the C-3 position of the isoindole ring, a result of the incorporation of the amino acid leucine (B10760876) during their biosynthesis. iomcworld.comtdl.org Other cytochalasan subgroups, such as chaetoglobosins and pyrichalasins, arise from the incorporation of different amino acids like tryptophan, phenylalanine, tyrosine, valine, or alanine. iomcworld.com

Aspochalasin F, first reported in 1997, is distinguished as the first documented C-21 ester aspochalasin. iomcworld.com It possesses a cytochalasan skeleton featuring a 10-isopropyl group and a notable 17,18-epoxy moiety. kitasato-u.ac.jp The presence of an ester at C-21, as opposed to the more common ketone found in many other aspochalasins, represents a key structural variation. iomcworld.com

| Feature | Parent Cytochalasan Class | Aspochalasin Subgroup | This compound |

| Core Structure | Perhydro-isoindolone fused to a macrocycle psu.edu | Same as parent class | Same as parent class kitasato-u.ac.jp |

| C-3 Substituent | Varies (e.g., benzyl, indolylmethyl, methyl) iomcworld.com | 2-methylpropyl (isobutyl) group from leucine iomcworld.com | 2-methylpropyl (isobutyl) group iomcworld.com |

| Macrocycle Size | Commonly 11, 13, or 14-membered rsc.org | Typically 11 or 12-membered iomcworld.com | 11-membered macrocycle iomcworld.com |

| C-21 Functional Group | Varies (ketone, ester, etc.) iomcworld.com | Commonly a ketone, but esters also present iomcworld.com | Ester group iomcworld.com |

| Key Distinguishing Feature | General class of actin-disrupting mycotoxins fermentek.com | Leucine-derived C-3 substituent iomcworld.com | C-21 ester and 17,18-epoxy moiety iomcworld.comkitasato-u.ac.jp |

| Primary Mechanism | Inhibition of actin polymerization by capping filament ends fermentek.com | Presumed to be the same as the parent class iomcworld.comtdl.org | Presumed to be the same as the parent class iomcworld.com |

Comparative Biological Efficacy Studies Across Cytochalasan Subgroups

The structural diversity within the cytochalasan family directly translates to a wide spectrum of biological potencies. iomcworld.com Minor modifications to the macrocyclic scaffold can lead to a significant enhancement or complete loss of activity. iomcworld.com

Studies comparing different cytochalasan subgroups have revealed important structure-activity relationships. For instance, derivatives with an aromatic substituent at C-10 (like phenyl or indolyl) are generally potent, whereas an isopropyl moiety, as seen in the aspochalasins, tends to decrease efficacy in some assays. psu.edu The presence and nature of functional groups on the macrocycle are critical. A keto group at C-20 has been associated with increased activity. nih.gov Conversely, cytochalasans with an opened macrocycle exhibit reduced cytotoxicity. nih.gov

Within the aspochalasin subgroup itself, comparative studies highlight the importance of specific structural features. For example, while Aspochalasin G (a ketone analog) showed inhibitory activity against several bacteria and fungi, this compound (the ester analog) was inactive in the same assays, suggesting a crucial role for the C-21 ketone in the antimicrobial activity of this particular structural framework. iomcworld.com

The cytotoxic potential of aspochalasins has been evaluated against various cancer cell lines. Aspochalasins C, D, E, I, J, and K have demonstrated cytotoxic activity against cell lines such as NCI-H460, MCF-7, and SF-268. researchgate.net However, the potency often varies significantly between different aspochalasins and cell lines. researchgate.net

| Compound/Subgroup | Key Structural Feature(s) | Observed Biological Efficacy |

| Cytochalasin B | Phenyl group at C-3 | Widely studied for anticancer activity, inhibits glucose transport. researchgate.netnih.gov |

| Cytochalasin D | Phenyl group at C-3 | Potent inhibitor of actin polymerization, more toxic than Cytochalasin B. fermentek.comnih.gov |

| Chaetoglobosins | Tryptophan-derived | Strong cytotoxicity against various cancer cell lines. psu.edu |

| Aspochalasins (General) | Leucine-derived (isopropyl at C-3) | Generally less potent than aromatic-substituted cytochalasans. psu.edu Exhibit cytotoxic, antimicrobial, and antiviral activities. iomcworld.com |

| This compound | C-21 ester, 17,18-epoxy group | Inactive in some antimicrobial assays where its ketone analog (Aspochalasin G) was active. iomcworld.com |

| Aspochalasin G | C-21 ketone, 17,18-epoxy group | Showed inhibitory activity against B. subtilis, S. aureus, M. luteus, among others. iomcworld.comkitasato-u.ac.jp |

| Aspochalasins C, D, E, I, J, K | Various macrocycle modifications | Weak to moderate cytotoxicity against NCI-H460, MCF-7, and SF-268 cancer cell lines. researchgate.net |

Future Research Trajectories and Current Challenges

Deeper Elucidation of Aspochalasin F’s Precise Mechanisms of Action

This compound belongs to the aspochalasin subgroup of cytochalasans, which are known to interact with the actin cytoskeleton. iomcworld.com This interaction can disrupt critical cellular processes like cell motility, adhesion, and division. iomcworld.com However, the specific nuances of how this compound exerts its effects remain largely undefined. While its structural analog, Aspochalasin G, has shown inhibitory activity against several bacteria, this compound was found to be inactive in the same tests. iomcworld.comkitasato-u.ac.jp This suggests that even minor structural differences, such as the C-21 ester in this compound versus the C-21 ketone in Aspochalasin G, can significantly alter biological activity. iomcworld.com

Future research must focus on identifying the precise molecular targets of this compound. Investigating its binding affinity to different actin isoforms and its impact on actin polymerization dynamics will be crucial. iomcworld.combiosynth.com Furthermore, exploring its effects on downstream signaling pathways is necessary to understand the full scope of its cellular influence. mdpi.com Techniques such as affinity chromatography, proteomics, and genetic knockout studies could be employed to pinpoint its direct interaction partners and unravel the complex signaling cascades it may modulate.

Overcoming Limitations of Low Natural Product Yields for Comprehensive Study

A significant hurdle in the comprehensive study of this compound is its low natural product yield. researchgate.net Aspochalasins are secondary metabolites produced by various fungi, most notably Aspergillus species. iomcworld.comresearchgate.net The production of these compounds is often inconsistent and depends heavily on the specific fungal strain and culture conditions. researchgate.net For instance, this compound was first isolated from the fungus Aspergillus sp. FO-4282. kitasato-u.ac.jp

To overcome this limitation, several strategies can be pursued. Optimization of fermentation conditions, including media composition, temperature, and aeration, can sometimes enhance the production of secondary metabolites. researchgate.net Another promising avenue is the application of metabolic engineering and synthetic biology. researchgate.net This could involve identifying and overexpressing the biosynthetic gene cluster responsible for this compound production in a high-yielding host organism. rsc.org Additionally, techniques like co-culturing with other microorganisms have shown potential in inducing the production of novel or increased quantities of natural products. acs.org

Development of Novel and Efficient Synthetic Routes for Targeted Analogs

The development of efficient total synthesis and divergent synthetic strategies is paramount for advancing this compound research. thieme-connect.comchemrxiv.org Total synthesis not only provides a reliable source of the natural product for biological testing but also opens the door to creating a diverse library of analogs. scribd.comresearchgate.net By systematically modifying the structure of this compound, researchers can probe structure-activity relationships (SAR) and potentially develop analogs with improved potency, selectivity, or pharmacokinetic properties. iomcworld.com

Recent advances in synthetic organic chemistry, such as the development of novel cyclization strategies and stereoselective reactions, can be leveraged to create more efficient and scalable synthetic routes. thieme-connect.comchemrxiv.orgresearchgate.net A divergent approach, starting from a common intermediate, would be particularly valuable for generating a wide range of analogs with modifications at various positions of the aspochalasan scaffold. thieme-connect.com This would enable a thorough investigation of how different functional groups and stereochemistries influence biological activity.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

While initial studies have touched upon the cytotoxic and antimicrobial potential of aspochalasins, the full spectrum of this compound's biological activities remains largely unexplored. iomcworld.comresearchgate.net The diverse bioactivities reported for other members of the aspochalasin family, including antiviral, anti-inflammatory, and nematicidal effects, suggest that this compound may also possess a wider range of therapeutic potential. mdpi.com

Future research should involve broad-based biological screening of this compound and its synthetic analogs against a wide array of targets. This could include assays for anticancer activity against various cancer cell lines, antiviral activity against different viruses, and anti-inflammatory activity in relevant cellular models. researchgate.netnih.gov Given the role of the cytoskeleton in numerous disease processes, exploring its potential in areas such as neurodegenerative diseases and cardiovascular disorders could also be a fruitful line of inquiry. researchgate.net

Application of Advanced Computational Chemistry and In Silico Methodologies in Aspochalasin Research

Advanced computational chemistry and in silico methodologies offer powerful tools to accelerate research on this compound. nih.govdntb.gov.ua Molecular modeling and docking studies can be used to predict the binding modes of this compound with its putative targets, such as actin. dntb.gov.ua This can provide valuable insights into the structural basis of its activity and guide the rational design of more potent and selective analogs.

Quantum chemical calculations can be employed to determine the electronic properties and reactivity of this compound, further aiding in the understanding of its mechanism of action. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of this compound analogs to develop predictive models that correlate structural features with biological activity. These computational approaches, when used in conjunction with experimental studies, can significantly streamline the drug discovery and development process.

Strategies for Bioprospecting and Discovering New Aspochalasin Diversity

The discovery of new aspochalasin derivatives from diverse ecological niches remains a critical strategy for expanding the chemical space and biological understanding of this compound class. e-nps.or.kr Endophytic fungi, which reside within the tissues of living plants, represent a particularly rich and relatively untapped source of novel bioactive secondary metabolites. e-nps.or.krstxavierstn.edu.in Systematic screening of fungi from unique and underexplored environments, such as marine habitats or extreme terrestrial locations, could lead to the isolation of new aspochalasins with unique structural features and biological activities. acs.orgmdpi.com

Modern bioprospecting efforts can be enhanced by integrating "omics" technologies, such as genomics, transcriptomics, and metabolomics. nih.gov Genome mining of fungal strains can identify biosynthetic gene clusters that may be responsible for producing novel aspochalasins. rsc.org This approach, combined with advanced analytical techniques for metabolite profiling, can facilitate the targeted discovery of new and interesting members of the aspochalasin family, including novel analogs of this compound. nih.gov

Q & A

Q. What spectroscopic techniques are critical for elucidating the stereochemistry of Aspochalasin F?

Nuclear Magnetic Resonance (NMR), including - COSY, HMBC, and ROESY, is essential for resolving stereochemical ambiguities. For example, ROESY correlations can determine spatial proximity of protons, while HMBC identifies long-range - couplings. Discrepancies in chemical shifts (e.g., C-17, C-18) between this compound and its analogs can indicate stereochemical variations .

Q. How are Diels-Alder and ring-closing metathesis (RCM) reactions applied in this compound synthesis?

Diels-Alder reactions construct polycyclic frameworks, while RCM facilitates macrocycle formation. For analogs like Aspochalasin B, these steps achieve high stereoselectivity and yield. Optimization of reaction conditions (e.g., temperature, catalysts) is critical for scalability and purity .

Q. What computational methods predict this compound’s pharmacokinetic properties?

The BOILED-Egg model evaluates passive gastrointestinal absorption and blood-brain barrier penetration. Parameters like log (lipophilicity) and topological polar surface area (tPSA) inform bioavailability. Molecular dynamics (MD) simulations further assess plasma protein binding and renal clearance .

Q. How is molecular docking used to prioritize this compound for anticancer studies?

Docking against targets like EGFR (PDB ID: 1M17) identifies binding affinity (ΔG ≤ -9.0 kcal/mol). Key interactions (e.g., hydrogen bonds with THR766, hydrophobic contacts) are validated using software like AutoDock Vina. Comparative analysis with standards (e.g., Erlotinib) highlights potential efficacy .

Advanced Research Questions

Q. How do root mean square deviation (RMSD) and solvent-accessible surface area (SASA) metrics in MD simulations validate this compound’s binding stability?

RMSD ≤ 2.0 Å over 100 ns trajectories confirms structural stability. SASA reductions indicate ligand-protein complex compaction, with hydrophobic core burial enhancing binding. For Aspochalasin M, SASA plots showed superior EGFR interaction vs. Erlotinib .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Cross-validate assays (e.g., cytotoxicity in RAW264.7 vs. T.pyriformis) and control for variables like compound purity. Meta-analyses of log (blood-brain barrier penetration) and plasma unbound fraction () reconcile discrepancies in CNS activity .

Q. How are hydrogen bond dynamics analyzed to optimize this compound’s target engagement?

MD trajectories quantify persistent hydrogen bonds (e.g., with ASP817 in EGFR). For Aspochalasin M, two stable bonds vs. Erlotinib’s one correlated with higher binding energy (-9.0 kcal/mol). Tools like VMD visualize bond lifetimes and residue-specific contributions .

Q. What experimental design principles ensure reproducibility in this compound’s total synthesis?

Document reaction intermediates via LC-MS and -NMR. For dimeric analogs (e.g., Asperchalasines), iterative [5+2]-cycloadditions require strict stoichiometry and inert atmospheres. Supplemental materials must detail characterization data for peer validation .

Q. How does the MM-PBSA approach quantify this compound’s binding free energy?

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculates energy contributions (van der Waals, electrostatic, solvation). For Aspochalasin M, ΔG = -42.3 kcal/mol vs. Erlotinib’s -38.1 kcal/mol confirmed superior EGFR affinity. Use 100+ trajectory snapshots for statistical rigor .

Q. What criteria distinguish this compound’s drug-likeness in preclinical studies?

Adherence to Lipinski’s Rule of Five (molecular weight ≤ 500, log ≤ 5), Ames test negativity, and absence of hERG inhibition. For Aspochalasin M, log ≥ -3 indicated CNS penetration, while OCT2-mediated renal clearance reduced toxicity risks .

Methodological Considerations

- Data Presentation : Follow IUPAC guidelines for structural diagrams and tabulate NMR shifts (δ in ppm) with multiplicity .

- Contradiction Analysis : Apply qualitative frameworks (e.g., triangulation of docking, MD, and in vitro data) to address outliers .

- Ethical Reporting : Disclose synthetic yields, side products, and computational assumptions to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products